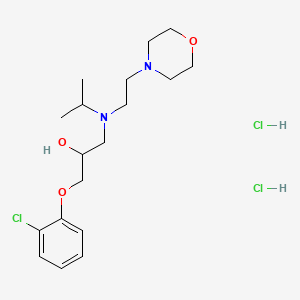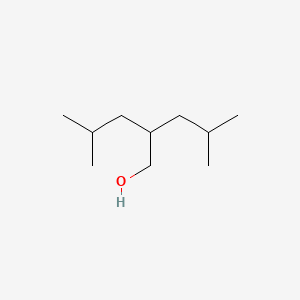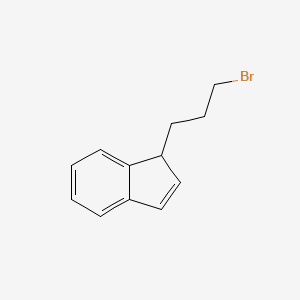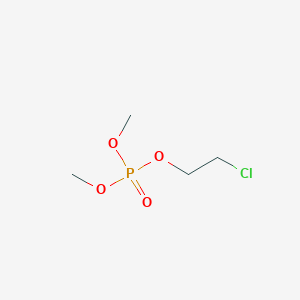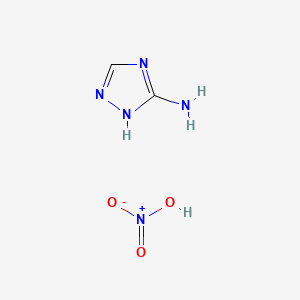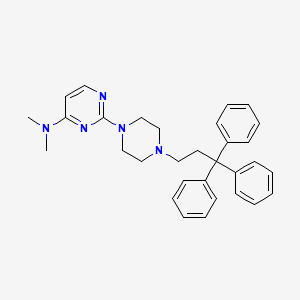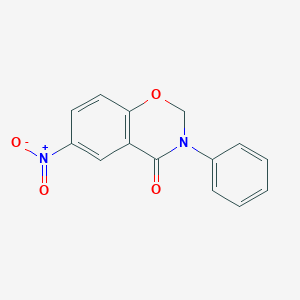
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry and industrial processes. The presence of a nitro group and a phenyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method includes the use of cyanuric chloride and N,N-dimethylformamide as cyclizing agents. The reaction is carried out under mild conditions, often at room temperature, to achieve high yields through a cyclodehydration reaction .
Another method involves the reaction of N-phthaloylglycine with anthranilic acid in the presence of triethylamine and chloroform. The intermediate formed is then reacted with cyanuric chloride to produce the desired benzoxazinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-neoplastic, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the phenyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking the substrate’s access.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,3-Benzoxazin-4-one: Lacks the nitro and phenyl groups, resulting in different chemical properties.
2,3-Dihydro-4H-1,3-benzoxazin-4-one: Similar structure but without the nitro group.
6-Nitro-4H-1,3-benzoxazin-4-one: Contains the nitro group but lacks the phenyl group.
Uniqueness
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential for various applications in medicinal chemistry and industrial processes.
Propriétés
Numéro CAS |
20979-01-5 |
|---|---|
Formule moléculaire |
C14H10N2O4 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
6-nitro-3-phenyl-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H10N2O4/c17-14-12-8-11(16(18)19)6-7-13(12)20-9-15(14)10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
ASXQIAOKRHJTKP-UHFFFAOYSA-N |
SMILES canonique |
C1N(C(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
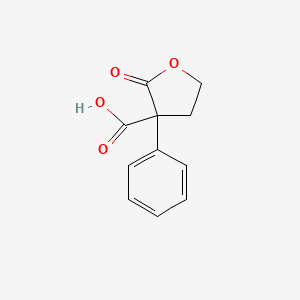
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
